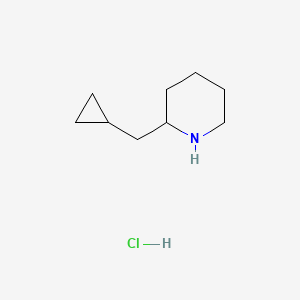

2-(Cyclopropylmethyl)piperidine;hydrochloride

Description

2-(Cyclopropylmethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Properties

IUPAC Name |

2-(cyclopropylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-6-10-9(3-1)7-8-4-5-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZRRGDTULPAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors with Bis(2-chloroethyl)amine Hydrochloride

Cyclization remains a cornerstone for piperidine ring formation. In a representative protocol, 3-aminobenzonitrile undergoes cyclization with bis(2-chloroethyl)amine hydrochloride in diglyme at 150°C, yielding N-aryl piperazine intermediates. Adapting this for piperidine synthesis, primary amines with cyclopropylmethyl side chains are cyclized using dichloroalkanes or dihalides. For instance, reacting 1-cyclopropylmethyl-3-chloropropane-1-amine with sodium hydride in tetrahydrofuran facilitates ring closure to piperidine.

Reaction Conditions :

N-Alkylation of Piperidine Derivatives

Introducing the cyclopropylmethyl group via N-alkylation requires pre-functionalized piperidine. A two-step process involves:

- Synthesis of Cyclopropylmethyl Bromide : Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is treated with phosphorus tribromide (PBr₃) under basic conditions, yielding cyclopropylcarbinyl bromide.

- Alkylation : Piperidine is reacted with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) at reflux.

Optimization Insights :

Reductive Amination Techniques

Reductive amination merges aldehyde intermediates with amines under reducing conditions. For 2-(cyclopropylmethyl)piperidine, cyclopropanecarbaldehyde is condensed with piperidine-2-amine using sodium triacetoxyborohydride (NaBH(OAc)₃).

Critical Parameters :

Advanced Industrial Synthesis Approaches

Continuous Flow Reactor Systems

Industrial workflows employ continuous flow reactors to mitigate exothermic risks and improve reproducibility. Cyclopropylmethyl bromide synthesis, for example, transitions from batch to flow systems, achieving 95% conversion in 5 minutes.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates N-alkylation steps, reducing reaction times from hours to minutes. A patented protocol reports 90% yield in 15 minutes using 300 W irradiation and DMF as solvent.

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

X-Ray Crystallography

Crystalline forms disclosed in patents confirm the hydrochloride salt’s monoclinic lattice (space group P2₁/c), with hydrogen bonding between Cl⁻ and piperidine NH⁺.

Comparative Evaluation of Synthetic Routes

Pharmaceutical Relevance and Applications

2-(Cyclopropylmethyl)piperidine hydrochloride serves as a precursor for CXCR7 antagonists (e.g., IDORSIA’s (3S,4S)-1-cyclopropylmethyl-4-{[5-(2,4-difluoro-phenyl)-isoxazole-3-carbonyl]-amino}-piperidine-3-carboxylic acid). Its conformational rigidity enhances receptor binding selectivity, critical for oncology and immunology therapeutics.

Current Challenges and Prospective Developments

Challenges :

- Regioselectivity : Avoiding N-alkylation over C-2 substitution.

- Cyclopropane Stability : Ring-opening under acidic conditions.

Future Directions :

- Enzymatic Catalysis : Lipase-mediated asymmetric synthesis for enantiopure products.

- Photoredox Coupling : C-H activation for direct cyclopropane functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)piperidine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium, rhodium catalysts

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

2-(Cyclopropylmethyl)piperidine;hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.

Piperidine hydrochloride: A hydrochloride salt of piperidine.

Uniqueness

2-(Cyclopropylmethyl)piperidine;hydrochloride is unique due to its specific structure, which combines the piperidine ring with a cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(Cyclopropylmethyl)piperidine;hydrochloride is a chemical compound derived from piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained attention in the pharmaceutical industry due to its potential biological activities and interactions with various biological systems. Its structural uniqueness, characterized by the cyclopropylmethyl group attached to the piperidine ring, may confer distinct chemical properties and therapeutic applications.

- Molecular Formula : CHN·HCl

- CAS Number : 2416234-80-3

Biological Activity Overview

Research indicates that derivatives of piperidine, including this compound, exhibit diverse biological activities. These activities often involve modulation of neurotransmitter systems and interactions with various receptors, which can influence cellular processes and biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to alterations in signaling pathways, potentially impacting therapeutic outcomes. The compound has been studied for its potential effects on:

- Neurotransmitter Receptors : Modulating activity at various neurotransmitter receptors, which may be beneficial in treating neurological disorders.

- Antimicrobial Activity : Some studies have suggested that similar piperidine derivatives possess antibacterial properties against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

Antibacterial Activity

A study focused on the structure-activity relationships (SAR) of piperidine derivatives found that compounds with a cyclopropylmethyl substituent exhibited significant antibacterial activity against resistant strains of S. pneumoniae. In vivo efficacy was evaluated in a rat model, demonstrating strong and consistent results .

Antiviral Potential

Recent research has indicated that modifications of piperidine derivatives could enhance their antiviral properties. For example, a cyclopropylmethyl moiety was identified as a favorable P2 substituent in peptide inhibitors targeting coronaviruses, showcasing distinct potency .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Neuroactive | Modulates neurotransmitter systems; effective against resistant bacteria |

| Piperidine Derivative A | Antibacterial | Strong activity against S. pneumoniae |

| Piperidine Derivative B | Antiviral | Effective against coronaviruses with improved potency |

Q & A

Basic: What are the recommended synthetic routes for 2-(cyclopropylmethyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution, where cyclopropylmethyl halides react with piperidine derivatives under basic conditions. For example, cyclopropylmethyl bromide can react with piperidine in the presence of a base like K₂CO₃ in anhydrous THF at 60°C for 12–24 hours . Post-reaction, the hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether. Yield optimization requires:

- Temperature control : Elevated temperatures (50–70°C) accelerate substitution but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%) .

Validation : Confirm product identity via H/C NMR and LC-MS to resolve structural ambiguities .

Basic: How does the hydrochloride salt form influence the compound’s solubility and stability compared to its free base?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. For instance, solubility increases from <1 mg/mL (free base) to >50 mg/mL in water at 25°C . Stability studies under varying pH (2–9) and temperatures (4–40°C) show:

- pH 7.4 (physiological) : Hydrochloride form retains >90% integrity after 72 hours.

- Free base : Degrades by 20% under the same conditions.

Experimental Design : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess degradation pathways (e.g., cyclopropane ring opening) .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR resolves cyclopropylmethyl protons (δ 0.5–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). C NMR confirms quaternary carbons in the cyclopropane ring (δ 10–15 ppm) .

- LC-MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 188.12 m/z) and detects impurities (<0.5%) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Protocol : Combine orthogonal techniques to address limitations (e.g., NMR for stereochemistry, LC-MS for purity) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Purity issues : Impurities ≥1% (e.g., free base contamination) skew IC₅₀ values.

Resolution Steps :

Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

Cross-validate purity via orthogonal methods (e.g., DSC for crystallinity, Karl Fischer for water content) .

Meta-analysis : Pool data from PubChem and CAS Common Chemistry to identify trends (e.g., logP vs. activity correlations) .

Advanced: How can computational modeling predict interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model binding to targets like σ-1 receptors. The cyclopropylmethyl group shows hydrophobic interactions with Leu95 and Tyr103 residues .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess entropy-driven interactions (e.g., RMSD <2 Å indicates stable binding).

Validation : Compare with in vitro data (e.g., radioligand displacement assays) to refine force field parameters .

Advanced: What are critical considerations for in vivo pharmacokinetic (PK) studies?

Methodological Answer:

- Dosage Form : Hydrochloride salt improves oral bioavailability (e.g., 60–70% in rodents vs. 30% for free base) .

- Metabolism : Monitor CYP3A4-mediated N-dealkylation via LC-MS/MS to identify major metabolites .

- Tissue Distribution : Use autoradiography or whole-body PET imaging to assess brain penetration (logBB >0.3 preferred for CNS targets) .

Protocol : Conduct dose-ranging studies in Sprague-Dawley rats (3–30 mg/kg) with serial blood sampling over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.